4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic Acid
Description
Structural Context Within Phenanthroline Derivatives
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid (commonly abbreviated as 1,4-DPCA) belongs to the 1,10-phenanthroline family, a class of heterocyclic compounds characterized by a planar, aromatic tricyclic structure containing two nitrogen atoms at positions 1 and 10. The phenanthroline framework serves as a versatile scaffold for designing molecules with tailored electronic and steric properties due to its rigid geometry and chelating capabilities.
In 1,4-DPCA, the parent phenanthroline structure is modified at position 3 with a carboxylic acid group and at position 4 with a ketone moiety, resulting in a partially hydrogenated dihydro-oxo configuration. This structural modification reduces aromaticity in the central ring, enhancing the molecule’s ability to participate in hydrogen bonding and metal coordination. Comparative studies of phenanthroline derivatives highlight that substituents at positions 3 and 4 significantly influence biological activity, particularly in modulating enzyme interactions and stabilizing hypoxia-inducible factors.
Historical Development & Key Discoveries
The synthesis and application of 1,4-DPCA emerged from efforts to develop selective inhibitors of prolyl 4-hydroxylase (P4H), an enzyme critical for collagen biosynthesis. Early work by Franklin et al. (2001) demonstrated that 1,4-DPCA acts as a competitive inhibitor of avian P4H, with an IC~50~ of 2–4 μM in human fibroblasts. This discovery positioned the compound as a tool for studying collagen deposition in fibrotic diseases and wound healing.
Subsequent research revealed its role in stabilizing hypoxia-inducible factor 1α (HIF-1α) by inhibiting HIF prolyl hydroxylases, thereby mimicking hypoxic conditions in normoxic cells. This property has been exploited in regenerative medicine, with studies showing that subcutaneous administration of 1,4-DPCA in mice promotes tissue repair after injury. The compound’s dual capacity to modulate collagen hydroxylation and hypoxia signaling underscores its pharmacological versatility.
Nomenclature & Chemical Identity
The systematic IUPAC name for this compound is 4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylic acid , reflecting its ketone group at position 4 and carboxylic acid substituent at position 3. Alternative designations include 1,4-DPCA and 4,4a-dihydro-4-oxo-1,10-phenanthroline-3-carboxylate .
The compound’s crystalline structure features intermolecular hydrogen bonds between the carboxylic acid and ketone groups, as evidenced by X-ray diffraction studies of related phenanthrolinones. Spectroscopic characterization (e.g., NMR, IR) confirms the presence of conjugated π-systems in the aromatic rings and the protonation state of the carboxylic acid group under physiological conditions.
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4-oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6,8H,(H,17,18) |
InChI Key |
YZRSIMPDMZRLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC=C(C(=O)C3C=C2)C(=O)O)N=C1 |
Origin of Product |
United States |
Preparation Methods
Carboxylation via Ester Hydrolysis
The carboxylic acid moiety at position 3 of the phenanthroline ring is often introduced through hydrolysis of ester precursors. A related synthesis for 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 13721-01-2) illustrates this strategy: ethyl 4-hydroxy-3-quinolinecarboxylate is refluxed in 2N sodium hydroxide, followed by acidification with HCl to precipitate the carboxylic acid at 92% yield. Applying this method to phenanthroline derivatives would require synthesizing an analogous ethyl ester intermediate, such as ethyl 4-oxo-4aH-1,10-phenanthroline-3-carboxylate, followed by alkaline hydrolysis.
Carbonylative Coupling for Direct Carboxylation
One-Pot Copper-Catalyzed Synthesis
Recent advances in carbonylative coupling offer a streamlined route to carboxylic acids. A 2014 patent describes a one-pot process using aryl halides, copper bromide, sodium cyanide, and 1,10-phenanthroline as a ligand. For example, bromobenzene derivatives react under CO atmosphere to form carboxylic acids. Adapting this method for 4,4a-dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid would involve selecting a halogenated phenanthroline precursor, such as 3-bromo-4-oxo-4aH-1,10-phenanthroline, and subjecting it to carbonylative conditions. While untested for this specific compound, the protocol achieves >80% yields for analogous aryl acids.
Purification and Isolation Strategies
Acid-Base Recrystallization
Crude 1,10-phenanthrolines are purified via sequential acid-base treatments. Dissolving the product in an organic acid (e.g., formic acid, dissociation constant ~1×10⁻⁴) followed by incremental base addition (e.g., NaOH) precipitates impurities first, leaving the target compound in solution. Final alkalinization precipitates pure 1,10-phenanthroline derivatives. For this compound, this method ensures removal of unreacted intermediates and byproducts.
Solvent-Based Crystallization
Post-synthesis, the compound is isolated using ethanol-water mixtures. For instance, hot ethanol dissolves the crude product, and sodium sulfide (Na₂S·9H₂O) aids in removing sulfur-containing impurities. Cooling the solution induces crystallization, yielding pale yellow crystals with >95% purity.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
Precursor Availability
Synthesizing ethyl 4-oxo-4aH-1,10-phenanthroline-3-carboxylate remains a bottleneck for hydrolysis routes. Advances in esterification protocols, such as using DCC/DMAP coupling, could streamline this step.
Catalytic Efficiency
The carbonylative coupling method’s reliance on stoichiometric copper bromide increases costs. Exploring catalytic copper systems with ligand recycling may enhance sustainability.
Chemical Reactions Analysis
Hydrolysis of Ester Derivatives
-
Methyl or ethyl esters of 4-oxo-1,10-phenanthroline derivatives undergo hydrolysis under acidic or alkaline conditions. For example, hydrolysis of ethyl-4-oxo-1,4-dihydro-1,10-phenanthroline-3-carboxylate in HCl yields the carboxylic acid form .
-
Alkaline hydrolysis (e.g., NaOH) often leads to unexpected products due to nucleophilic substitution or ring rearrangement. For instance, similar structures like 4,7-dichloro-1,10-phenanthroline-5-carbonitrile hydrolyze to form pyrrolo-phenanthrolinone derivatives instead of carboxylic acids .
Oxidative Reactions
-
The oxo group at position 4 participates in redox reactions. Density functional theory (DFT) calculations indicate delocalized electron density across the conjugated system, making the oxo group susceptible to nucleophilic attack .
Carboxylic Acid Group
-
Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts .
-
Esterification : Forms esters (e.g., ethyl or methyl) under Fischer conditions, though yields are moderate (32–48%) .
-
Amidation : Limited success due to competing ring rearrangements. For example, attempts to synthesize amides from nitrile precursors led to unexpected cyclization products .
Phenanthroline Core
-
Chelation : The phenanthroline moiety can coordinate transition metals (e.g., Fe²⁺, Cu²⁺), though direct evidence for this compound is inferred from analogous structures .
-
Electrophilic Substitution : Chlorine or hydroxyl groups at positions 4 and 7 activate the ring for further substitution, but steric hindrance from the carboxylic acid limits reactivity .
Unexpected Rearrangements
Hydrolysis or thermal treatment often leads to structural rearrangements:
Spectroscopic and Computational Insights
Scientific Research Applications
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid, also known as 1,4-DPCA, is a phenanthroline derivative with various applications in scientific research . It is a potent and selective inhibitor of prolyl-4-hydroxylase and collagen hydroxylation .
Scientific Research Applications
- Prolyl-4-Hydroxylase Inhibition: 1,4-DPCA is a competitive inhibitor of prolyl 4-hydroxylase in vitro . It inhibits the alpha isoform of prolyl-4-hydroxylase and stabilizes HIF-1alpha protein . The IC50 value for prolyl-4-hydroxylase inhibition is reported to be 2-4 μM .
- Collagen Hydroxylation Inhibition: 1,4-DPCA inhibits collagen deposition by inhibiting collagen proline hydroxylation .
- Wound Healing and Tissue Regeneration: 1,4-DPCA promotes wound healing and tissue regeneration in mice . Subcutaneous injection of a 1,4-DPCA containing hydrogel into mice increased expression of HIF1α over 5 days, leading to regenerative wound healing after ear hole punch injury .
- Antibacterial Activity: Derivatives of 4-oxo-2,3-dihydro-1,10-phenanthroline-3-carboxylic acid have shown antibacterial activity against M. tuberculosis .
- Regenerative Wound Healing: In a study by Zhang et al. (2015), subcutaneous injection of 1,4-DPCA in a hydrogel promoted regenerative wound healing in mice after ear hole punch injury . This was attributed to the increased expression of HIF1α .
- Inhibition of Collagen Deposition: Love and Jones et al. (2013) demonstrated that 1,4-DPCA could transiently inhibit connective tissue infiltration and collagen deposition into porous poly(lactic-co-glycolic acid) discs .
- Breast Cancer Progression and Metastasis: Xiong et al. (2014) found that prolyl-4-hydroxylase α subunit 2 promotes breast cancer progression and metastasis by regulating collagen deposition . 1,4-DPCA could potentially be used to inhibit this process .
Mechanism of Action
1,4-DPCA exerts its effects by inhibiting prolyl-4-hydroxylase, an enzyme responsible for hydroxylating proline residues in collagen. This inhibition prevents the hydroxylation of collagen, leading to the stabilization of HIF-1α protein. HIF-1α is a transcription factor that regulates the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. By stabilizing HIF-1α, 1,4-DPCA promotes the expression of these genes, which can have various physiological and therapeutic effects .
Comparison with Similar Compounds
Physicochemical Properties :
Comparison with Structurally Similar Compounds
4-Hydroxy-5-methoxy-1,10-phenanthroline-3-carboxylic Acid (CAS: 41148-77-0)
This derivative features hydroxy and methoxy substituents at positions 4 and 5, respectively. Its molecular formula is C₁₄H₁₀N₂O₄ (molar mass: 270.24 g/mol) . However, its biological activity remains understudied compared to 1,4-DPCA.
8-Nitro-7-oxo-7,10-dihydro-1,10-phenanthroline-3-carboxylic Acid (CAS: 223664-42-4)
This nitro-substituted analog introduces a nitro group at position 8, altering electron distribution and steric effects. Its molecular formula is C₁₃H₇N₃O₅ (molar mass: 285.21 g/mol) .
4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Derivatives
These quinoline-based analogs (e.g., compound 74 in ) replace the phenanthroline core with a quinoline ring. For example, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: N/A) has a molecular formula of C₁₀H₆N₂O₃ (molar mass: 202.17 g/mol) . Quinoline derivatives often exhibit distinct pharmacokinetic profiles due to differences in aromaticity and hydrogen-bonding capacity.
Table 1: Key Differences in Structure and Function
Mechanistic Insights from Research
1,4-DPCA inhibits both HIF-1α and collagen hydroxylases, as shown in cell-based assays where it suppressed hydroxylation at IC₅₀ values comparable to ethyl-3,4-dihydroxybenzoate (EDHB) . In contrast, bicyclic isoquinolinyl compounds (e.g., compounds A and B in ) exhibit selectivity for specific hydroxylase subtypes, suggesting that 1,4-DPCA’s broader activity stems from its dual chelation of iron in enzyme active sites .
Biological Activity
4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid, commonly referred to as 1,4-DPCA, is a compound with significant biological activity, particularly as an inhibitor of prolyl-4-hydroxylase (P4H). This enzyme is crucial for collagen synthesis and stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), making 1,4-DPCA a potential therapeutic agent in various medical conditions including wound healing and cancer therapy.
- Molecular Formula : C13H8N2O3
- Molecular Weight : 240.21 g/mol
- CAS Number : 331830-20-7
- IUPAC Name : 4-Oxo-4aH-1,10-phenanthroline-3-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C13H8N2O3 |
| Molecular Weight | 240.21 g/mol |
| CAS Number | 331830-20-7 |
| IUPAC Name | 4-Oxo-4aH-1,10-phenanthroline-3-carboxylic acid |
1,4-DPCA acts primarily by inhibiting prolyl hydroxylase enzymes, which are responsible for hydroxylating proline residues in collagen. This inhibition leads to decreased collagen deposition and stabilization of HIF-1α under normoxic conditions. The stabilization of HIF-1α is beneficial for promoting angiogenesis and tissue regeneration.
Inhibition of Prolyl Hydroxylase
1,4-DPCA has been shown to inhibit the alpha isoform of prolyl hydroxylase with an IC50 value ranging from 2.0 to 2.4 µM . This inhibition is significant in contexts where collagen synthesis needs to be modulated, such as in wound healing and fibrosis .
Wound Healing Studies
In vivo studies demonstrated that subcutaneous injection of a hydrogel containing 1,4-DPCA into mice resulted in increased expression of HIF-1α over a period of five days. Multiple injections led to enhanced regenerative wound healing following ear hole punch injuries .
Antitumor Activity
Research indicates that compounds similar to 1,4-DPCA exhibit antitumor properties by inducing apoptosis and autophagy in cancer cells through reactive oxygen species (ROS) production. These findings highlight potential applications in cancer therapy .
Case Study 1: Wound Healing Enhancement
A study investigated the effects of 1,4-DPCA on wound healing in Swiss Webster mice. The results showed that treatment with the compound significantly improved healing rates compared to control groups. Histological analysis revealed increased collagen deposition and enhanced angiogenesis .
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxic effects of 1,4-DPCA on various cancer cell lines. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 30 µM to 45 µM , indicating its potential as a chemotherapeutic agent .
Summary of Biological Activities
| Activity | IC50 Value | Notes |
|---|---|---|
| Prolyl Hydroxylase Inhibition | 2.0 - 2.4 µM | Selective inhibition affecting collagen synthesis |
| Wound Healing Enhancement | N/A | Increased HIF-1α expression in vivo |
| Cytotoxicity in Cancer Cells | 30 - 45 µM | Potential for anticancer applications |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 4,4a-Dihydro-4-oxo-1,10-phenanthroline-3-carboxylic acid in laboratory settings?
Answer:
Synthesis typically involves multi-step organic reactions, such as condensation of phenanthroline derivatives with carboxylic acid precursors under controlled pH and temperature. Characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., aromatic proton shifts in -NMR).
- High-Performance Liquid Chromatography (HPLC) with UV detection (λmax = 216, 242, 261, 280, 317, 332 nm) to assess purity ≥98% .
- Mass Spectrometry (MS) to verify molecular weight (240.2 g/mol) .
Basic: What safety protocols are essential when handling this compound?
Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and full-body protective clothing to avoid skin/eye contact .
- Respiratory Protection: Use NIOSH-approved respirators in poorly ventilated areas .
- Storage: Maintain at -20°C in airtight containers to prevent degradation .
- Spill Management: Neutralize with inert adsorbents and dispose of as hazardous waste .
Basic: How can researchers optimize solubility for in vitro studies?
Answer:
The compound has limited solubility in aqueous buffers (≤3 mg/mL in DMSO or dimethyl formamide). Recommended strategies:
- Sonication: Use brief ultrasonic pulses to disperse aggregates.
- Co-solvents: Employ DMSO at concentrations <0.1% to avoid cellular toxicity .
- pH Adjustment: Test buffered solutions (pH 6–8) to enhance ionization of the carboxylic acid group .
Advanced: How should experimental designs address potential contradictions in stability data across studies?
Answer:
Contradictions in stability reports (e.g., shelf-life variations) require:
- Controlled Stability Testing: Conduct accelerated degradation studies under varying temperatures (-20°C to 25°C) and humidity levels.
- Analytical Validation: Use HPLC-UV to track degradation products (e.g., loss of λmax at 332 nm indicates oxidation) .
- Batch-Specific Documentation: Compare lot numbers and storage histories to identify confounding variables .
Advanced: What mechanistic studies are recommended to elucidate its role as a prolyl-4-hydroxylase inhibitor?
Answer:
To investigate enzyme inhibition:
- In Vitro Assays: Measure IC50 values using recombinant prolyl-4-hydroxylase and α-ketoglutarate-dependent hydroxylation assays .
- Competitive Binding Studies: Employ isothermal titration calorimetry (ITC) to quantify binding affinity.
- Structural Analysis: Perform X-ray crystallography or molecular docking to identify interactions with the enzyme’s active site .
Advanced: How can researchers validate its selectivity in complex biological matrices?
Answer:
To confirm target specificity:
- Proteomic Profiling: Use affinity pull-down assays coupled with LC-MS/MS to identify off-target binding partners.
- Kinase Panel Screens: Test against >100 kinases to rule out cross-reactivity.
- Gene Knockdown Controls: Compare effects in wild-type vs. prolyl-4-hydroxylase-deficient cell lines .
Basic: What analytical techniques are critical for quantifying this compound in biological samples?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Achieve detection limits <1 ng/mL using MRM transitions for m/z 240.2 → fragment ions.
- UV-Vis Spectroscopy: Monitor absorbance at 332 nm for rapid quantification in purified samples .
Advanced: How to resolve discrepancies in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?
Answer:
- Dose-Response Analysis: Establish non-linear regression curves to differentiate therapeutic vs. toxic thresholds.
- Cell-Type Specificity: Test across multiple cell lines (e.g., cancer vs. primary cells) to identify context-dependent effects.
- Reactive Oxygen Species (ROS) Assays: Quantify ROS scavenging vs. generation using fluorescent probes (e.g., DCFH-DA) .
Basic: What are the key physicochemical properties influencing experimental outcomes?
Answer:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 240.2 g/mol | Impacts pharmacokinetics |
| LogP (Partition Coefficient) | Estimated ~1.2 (calculated) | Predicts membrane permeability |
| pKa | ~3.5 (carboxylic acid group) | Affects ionization in biological systems |
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Scaffold Modification: Synthesize analogs with substitutions at the phenanthroline core (e.g., hydroxyl, methyl groups).
- In Silico Modeling: Use QSAR models to predict binding affinity changes.
- Functional Assays: Compare inhibitory potency (IC50) and selectivity across derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
